Methyl 1-benzylimidazole-2-carboxylate
CAS No.: 1502811-19-9
Cat. No.: VC11743927
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1502811-19-9 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | methyl 1-benzylimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C12H12N2O2/c1-16-12(15)11-13-7-8-14(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
| Standard InChI Key | KBUXJKNIDYTSFX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=CN1CC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1=NC=CN1CC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Methyl 1-benzylimidazole-2-carboxylate belongs to the imidazole family, a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. The benzyl group at the 1-position and the methyl ester at the 2-position introduce steric and electronic modifications that influence its reactivity and interactions. Key structural features include:
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Molecular Formula: C₁₂H₁₂N₂O₂
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Molecular Weight: 216.24 g/mol
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IUPAC Name: Methyl 1-benzylimidazole-2-carboxylate
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SMILES: COC(=O)C1=NC=CN1CC2=CC=CC=C2
The compound’s planar imidazole ring facilitates π-π stacking interactions, while the ester group enhances solubility in polar organic solvents. Nuclear magnetic resonance (NMR) spectra confirm its structure: the benzyl protons resonate as a singlet near δ 5.61 ppm, and the methyl ester group appears as a triplet at δ 3.96 ppm . Infrared (IR) spectroscopy reveals a carbonyl stretch at 1685–1687 cm⁻¹, characteristic of the ester functional group.
Synthetic Routes and Optimization
Primary Synthesis Methods
The synthesis of methyl 1-benzylimidazole-2-carboxylate typically involves alkylation and esterification steps. A common approach is the reaction of 1-unsubstituted imidazole derivatives with benzyl halides followed by esterification:
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Alkylation:
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Esterification:
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The intermediate 1-benzylimidazole-2-carboxylic acid is treated with methanol and a catalytic acid (e.g., sulfuric acid) to yield the methyl ester.
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Alternative routes include direct carboxylation using carbon dioxide under high-pressure conditions, though yields for such methods remain moderate (e.g., 72% for analogous compounds) .
Reaction Optimization
Key parameters affecting yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes alkylation efficiency |
| Temperature | 60–80°C | Balances reaction rate and side reactions |
| Catalyst | Potassium carbonate | Enhances nucleophilic substitution |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Recent advances employ microwave-assisted synthesis to reduce reaction times to 2–4 hours while maintaining yields above 65% .
Physicochemical Properties
Methyl 1-benzylimidazole-2-carboxylate exhibits the following properties:
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Density: 1.2–1.4 g/cm³ (estimated from analogous imidazole derivatives)
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Melting Point: 83–86°C (observed for structurally similar compounds)
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Boiling Point: 403.6±28.0°C (extrapolated from benzimidazole analogs)
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Solubility:
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Highly soluble in chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate.
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Sparingly soluble in water (<0.1 mg/mL at 25°C).
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Spectroscopic data align with theoretical predictions:
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